An In-Depth Technical Guide to Two Distinct Chemical Entities: Benzetimide Hydrochloride (CAS 5633-14-7) and 3-Methyl-2-oxovaleric Acid Sodium Salt
An In-Depth Technical Guide to Two Distinct Chemical Entities: Benzetimide Hydrochloride (CAS 5633-14-7) and 3-Methyl-2-oxovaleric Acid Sodium Salt
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two chemically and functionally distinct compounds: Benzetimide hydrochloride, identified by CAS number 5633-14-7, and 3-Methyl-2-oxovaleric acid sodium salt. While initial inquiries may conflate these substances, it is critical for research and development purposes to understand their unique properties. This document elucidates the molecular characteristics, physicochemical properties, and pharmacological context of each compound independently.
Part 1: Benzetimide Hydrochloride (CAS 5633-14-7)
Benzetimide hydrochloride is a potent muscarinic acetylcholine receptor antagonist.[1][2][3] Its anticholinergic properties have been investigated for therapeutic applications, including the management of neuroleptic-induced parkinsonism.[1]
Molecular Identity and Physicochemical Properties
The fundamental molecular and physical characteristics of Benzetimide hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 5633-14-7 | [1][4][5] |
| Molecular Formula | C₂₃H₂₆N₂O₂·HCl | [4][5][6] |
| Molecular Weight | 398.93 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline powder | [7] |
| Solubility | Soluble in water and various organic solvents.[7] Specifically, ≥32 mg/mL in DMSO and 16.67 mg/mL in water with ultrasonication.[8] | [7][8] |
| Melting Point | 299-301.5 °C | [1] |
| Boiling Point | 543.9 °C at 760 mmHg | [1][8] |
| InChI Key | XSOOSXRNMDUWEM-UHFFFAOYSA-N | [3][7][8] |
Chemical Structure and Stereochemistry
Benzetimide hydrochloride possesses a glutarimide structure with a piperidine backbone substituted with benzyl and phenyl groups.[8] The presence of a single stereocenter results in the compound existing as a racemic mixture in its common formulation.[8]
Caption: Conceptual structure of Benzetimide.
Pharmacological Profile and Mechanism of Action
As a muscarinic antagonist, Benzetimide hydrochloride blocks the actions of acetylcholine at muscarinic receptors.[1] This mechanism is central to its anticholinergic effects. It has been shown to selectively antagonize M1 and M3 receptor subtypes, which explains its utility in counteracting the cholinergic hyperactivity associated with dopamine depletion in parkinsonism.[8] In rats, it has demonstrated efficacy in inducing mydriasis and inhibiting pilocarpine-induced salivation and lacrimation.[3]
Experimental Protocols: A Note on Handling and Use
Researchers utilizing Benzetimide hydrochloride should adhere to standard laboratory safety protocols for handling chemical compounds. Due to its biological activity, appropriate personal protective equipment should be worn. For in vitro studies, stock solutions are typically prepared in solvents like DMSO.[8]
Part 2: 3-Methyl-2-oxovaleric Acid Sodium Salt
This compound, also known as (±)-Sodium 3-methyl-2-oxovalerate, is biochemically distinct from Benzetimide hydrochloride. It is a substrate for α-keto acid dehydrogenases and is relevant in the study of certain metabolic pathways and diseases.[9]
Molecular Identity and Physicochemical Properties
Key molecular and physical data for 3-Methyl-2-oxovaleric acid sodium salt are presented below.
| Property | Value | Source(s) |
| CAS Number | 3715-31-9 | [9] |
| Molecular Formula | C₆H₉NaO₃ | [9] |
| Molecular Weight | 152.12 g/mol | [9] |
| Appearance | Solid | |
| Solubility | Soluble in PBS (pH 7.2) at ≥10 mg/ml; sparingly soluble in DMSO.[10] | [10] |
| Storage Temperature | 2-8°C | |
| InChI Key | SMDJDLCNOXJGKC-UHFFFAOYSA-M | [10] |
Biochemical Significance and Research Applications
3-Methyl-2-oxovaleric acid is a degradation product of the amino acid isoleucine.[11] Its accumulation in bodily fluids is a hallmark of Maple Syrup Urine Disease (MSUD), an inborn error of metabolism.[10] In a research context, it is used to:
-
Study enzyme kinetics: It serves as a substrate to investigate the specificity and distribution of α-keto acid dehydrogenases.[12]
-
Model cellular stress: It can be used to inhibit the mitochondrial α-ketoglutarate dehydrogenase complex, leading to nerve cell death, providing a model to study neurodegenerative processes.[12]
-
Investigate metabolic pathways: As a catabolite of isoleucine, it is used in studies of amino acid metabolism.[10]
-
Biomarker discovery: It has been identified as a potential biomarker for mustard airway diseases and uric acid stones.[11]
Caption: Role of 3-Methyl-2-oxovaleric acid in metabolism.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
A generalized protocol for studying the inhibitory effects of 3-Methyl-2-oxovaleric acid on a target enzyme, such as α-ketoglutarate dehydrogenase, is as follows:
-
Preparation of Reagents:
-
Prepare a stock solution of 3-Methyl-2-oxovaleric acid sodium salt in an appropriate buffer (e.g., PBS).
-
Prepare assay buffer and solutions of the enzyme and its substrate.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor (3-Methyl-2-oxovaleric acid).
-
Pre-incubate the mixture for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry).
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
It is imperative for the scientific community to accurately identify and differentiate chemical compounds to ensure the integrity and reproducibility of research. Benzetimide hydrochloride (CAS 5633-14-7) is a synthetic muscarinic antagonist with applications in pharmacology. In contrast, 3-Methyl-2-oxovaleric acid sodium salt (CAS 3715-31-9) is a metabolite integral to the study of amino acid catabolism and certain metabolic disorders. This guide has provided the core technical details for both compounds to aid researchers in their respective fields.
References
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BuyersGuideChem. (n.d.). Supplier CAS No 5633-14-7. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). Benzetimide hydrochloride. Retrieved from [Link]
-
National Analytical Corporation. (n.d.). ()-3-Methyl-2-oxovaleric Acid Sodium Salt. Retrieved from [Link]
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